Cas no 151391-67-2 (Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethylester (9CI))

Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethylester (9CI) structure
151391-67-2 structure
Nome del prodotto:Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethylester (9CI)
Numero CAS:151391-67-2
MF:C22H25N3O6S
MW:459.5154
CID:174122
PubChem ID:3083448

Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethylester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethylester (9CI)
    • Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethyles...
    • ethyl N-[10-(3-morpholin-4-ylpropanoyl)-5,5-dioxophenothiazin-2-yl]carbamate
    • ethyl [10-(3-morpholin-4-ylpropanoyl)-5,5-dioxido-10H-phenothiazin-2-yl]carbamate
    • moricizine sulfone
    • Carbamic acid, (10-(3-(4-morpholinyl)-1-oxopropyl)-5,5-dioxdo-10H-phen othiazin-2-yl)-, ethyl ester
    • Carbamic acid, (10-(3-(4-morpholinyl)-1-oxopropyl)-5,5-dioxdo-10H-phenothiazin-2-yl)-, ethyl ester
    • Carbamic acid, (10-(3-(4-morpholinyl)-1-oxopropyl)-10H-phenothiazin-2-yl)-, ethyl ester, S,S-dioxide
    • 151391-67-2
    • Ethyl (10-(3-(4-morpholinyl)-1-oxopropyl)-5,5-dioxdo-10H-phenothiazin-2-yl)carbamate
    • Moricizine sulphone
    • DTXSID40164776
    • CHEBI:187654
    • Inchi: InChI=1S/C22H25N3O6S/c1-2-31-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)32(20,28)29)21(26)9-10-24-11-13-30-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27)
    • Chiave InChI: JGBQVBXTCBGQLU-UHFFFAOYSA-N
    • Sorrisi: CCOC(NC1C=CC2S(C3=CC=CC=C3N(C(CCN3CCOCC3)=O)C=2C=1)(=O)=O)=O

Proprietà calcolate

  • Massa esatta: 459.14640670g/mol
  • Massa monoisotopica: 459.14640670g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 6
  • Complessità: 779
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 114Ų
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.